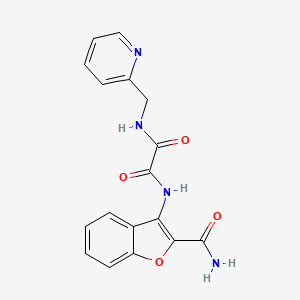
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as CPO, is a chemical compound that has been increasingly studied for its potential use in scientific research. CPO is a small molecule inhibitor that has been shown to have promising applications in various fields of study, including biochemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is complex and not fully understood. However, it is believed that N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide works by inhibiting the activity of a specific enzyme called histone deacetylase 6 (HDAC6). HDAC6 is involved in a variety of cellular processes, including the regulation of gene expression and the maintenance of protein homeostasis. By inhibiting HDAC6, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide may disrupt these processes, leading to the inhibition of cancer cell growth and the potential treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has also been shown to have anti-inflammatory effects. Additionally, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have a positive effect on bone density, making it a potential candidate for the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide as a research tool is its specificity. N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be a highly selective inhibitor of HDAC6, which makes it a valuable tool for studying the role of HDAC6 in various cellular processes. However, one limitation of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is its potential toxicity. While N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood and requires further study.
Orientations Futures
There are a number of potential future directions for the study of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide. One area of interest is the development of new cancer treatments based on N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is also potential for the development of new HDAC6 inhibitors based on the structure of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide.
Méthodes De Synthèse
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves a multi-step process that begins with the reaction of 2-carbamoylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyridine-2-carboxaldehyde to form the corresponding aldehyde. Finally, the aldehyde is reacted with oxalic acid dihydrate and ammonium acetate to form N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide.
Propriétés
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-15(22)14-13(11-6-1-2-7-12(11)25-14)21-17(24)16(23)20-9-10-5-3-4-8-19-10/h1-8H,9H2,(H2,18,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCHJWGOLKCSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)


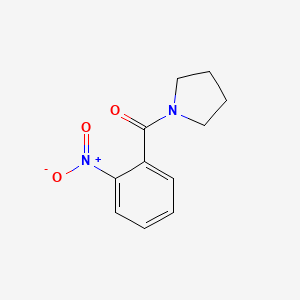
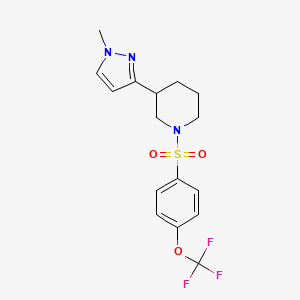
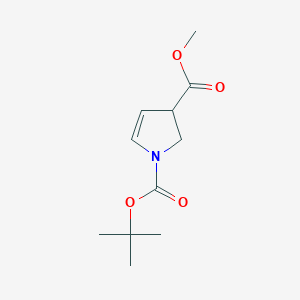
![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2905947.png)
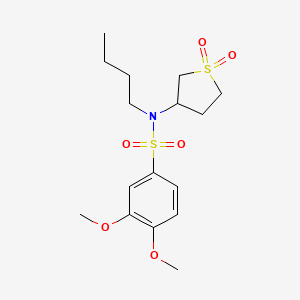
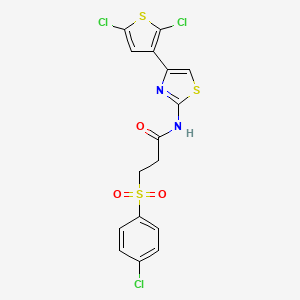
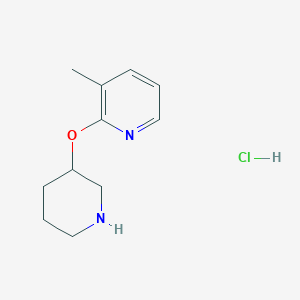
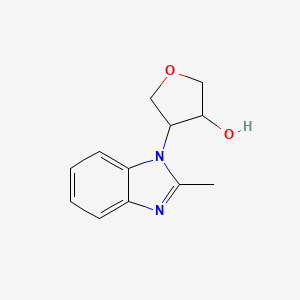
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2905956.png)
